molecular formula C27H31N5OS B12404868 c-Myc inhibitor 9

c-Myc inhibitor 9

Cat. No.: B12404868
M. Wt: 473.6 g/mol
InChI Key: ACVCMFKUORPIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of c-Myc inhibitor 9 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

c-Myc inhibitor 9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

c-Myc inhibitor 9 has a wide range of scientific research applications, particularly in cancer research. It has been shown to inhibit tumor growth in various cancer models, including breast cancer and leukemia. Additionally, it is used in studies to understand the role of c-Myc in cell proliferation and apoptosis. Its applications extend to chemistry, biology, medicine, and industry, where it is used to develop new therapeutic strategies and understand molecular mechanisms .

Mechanism of Action

The mechanism of action of c-Myc inhibitor 9 involves the direct inhibition of the c-Myc protein. It binds to the c-Myc/Max complex, preventing its interaction with DNA and thereby inhibiting its transcriptional activity. This leads to the downregulation of c-Myc target genes, resulting in reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

c-Myc inhibitor 9 is unique in its high potency and specificity for the c-Myc protein. Similar compounds include Omomyc, a dominant-negative variant of c-Myc, and other small molecule inhibitors like 10058-F4 and 10074-G5. These compounds also target the c-Myc/Max interaction but differ in their chemical structure and mechanism of action .

Properties

Molecular Formula

C27H31N5OS

Molecular Weight

473.6 g/mol

IUPAC Name

2-[4-(1-aminocyclopropyl)phenyl]-N-(3-piperidin-1-ylpropyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide

InChI

InChI=1S/C27H31N5OS/c28-27(11-12-27)21-8-5-19(6-9-21)22-18-32-23-10-7-20(17-24(23)34-26(32)30-22)25(33)29-13-4-16-31-14-2-1-3-15-31/h5-10,17-18H,1-4,11-16,28H2,(H,29,33)

InChI Key

ACVCMFKUORPIPL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)C6(CC6)N

Origin of Product

United States

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